5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a thiophene ring and substituted with a 3-chlorophenylpiperazine moiety. This structure combines pharmacologically significant motifs:
- Thiophene: A five-membered aromatic sulfur heterocycle known for enhancing metabolic stability and bioavailability in drug design.
- Piperazine: A six-membered nitrogen-containing ring frequently employed in medicinal chemistry for its ability to modulate receptor binding.
- Thiazolo-triazolol core: A bicyclic system contributing to diverse biological activities, including antimicrobial and CNS modulation .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-6-3-11-28-16)25-9-7-24(8-10-25)15-5-2-4-14(21)12-15/h2-6,11-12,17,27H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVKZPCFIEARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈ClN₅OS
- Molecular Weight: 353.85 g/mol
The compound features a piperazine moiety linked to a thiophene ring and a thiazolo-triazole structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Piperazine Derivative: Reaction of 3-chlorophenylpiperazine with appropriate thiophene derivatives.
- Coupling Reactions: Utilizing coupling agents to link the thiophene and thiazolo-triazole moieties.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin receptors, which can influence mood and anxiety levels. Additionally, the presence of the thiophene and triazole moieties may contribute to its antibacterial and antifungal properties.
Pharmacological Studies
- Antidepressant Activity: In vivo studies have shown that compounds with similar structures exhibit significant antidepressant effects by enhancing serotonergic activity.
- Antibacterial Activity: Preliminary tests indicate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, showing promising results in reducing their activity.
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of similar compounds, it was found that derivatives exhibited varying degrees of activity against common bacterial strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against AChE inhibition .
Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological effects revealed that related compounds influenced serotonin receptor activity significantly, leading to enhanced mood stabilization in animal models .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
*Calculated based on structural analogy to .
Key Observations:
Substituent Effects on Lipophilicity: The thiophen-2-yl group in the target compound increases lipophilicity compared to the polar 4-ethoxy-3-methoxyphenyl group in Analog 1. The 2-fluorophenyl group in Analog 2 balances electronegativity and lipophilicity, often correlating with improved receptor binding in antipsychotic or antidepressant agents .
Molecular Weight Trends :
- Analog 1’s higher molecular weight (514.04 vs. 472.0) is attributed to bulky ethoxy/methoxy substituents, which may limit passive diffusion across biological membranes.
Synthetic Considerations: Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, Analog 1’s ethoxy/methoxy groups could be introduced via alkylation of phenolic intermediates under basic conditions .
Pharmacological and Structural Insights from Related Compounds
- Triazole-Thiazolo Core: Derivatives of 1,2,4-triazole (e.g., voriconazole) are known for antifungal activity, while thiazole rings contribute to antimicrobial and anti-inflammatory properties . The fused triazole-thiazolo system in the target compound may synergize these effects.
- Chlorophenyl Groups : The 3-chlorophenyl substituent, common in neuroleptic drugs, enhances affinity for serotonin (5-HT1A) and dopamine (D2) receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
